molecular formula C8H16N2O2 B1625668 3-Methoxy-1-(piperazin-1-YL)propan-1-one CAS No. 51517-07-8

3-Methoxy-1-(piperazin-1-YL)propan-1-one

Cat. No.: B1625668
CAS No.: 51517-07-8
M. Wt: 172.22 g/mol
InChI Key: ZAJHSGJGHPJYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-(piperazin-1-yl)propan-1-one is a small organic compound featuring a propan-1-one backbone substituted with a methoxy group at the C3 position and a piperazine ring at the C1 position. Its molecular formula is C₈H₁₅N₂O₂, with a molecular weight of 171.22 g/mol (calculated). It is primarily utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly those targeting neurological or metabolic pathways .

Properties

CAS No.

51517-07-8

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-methoxy-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C8H16N2O2/c1-12-7-2-8(11)10-5-3-9-4-6-10/h9H,2-7H2,1H3

InChI Key

ZAJHSGJGHPJYBZ-UHFFFAOYSA-N

SMILES

COCCC(=O)N1CCNCC1

Canonical SMILES

COCCC(=O)N1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

3-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one

  • Structure : Replaces the piperazine ring with an azetidine-piperazine hybrid.
  • Molecular Formula : C₁₀H₁₉N₃O
  • Molecular Weight : 197.28 g/mol
  • Its synthesis is more complex due to the strained four-membered azetidine ring, leading to discontinuation in commercial availability .

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(10H-phenothiazine-10-yl)propan-1-one

  • Structure: Incorporates a phenothiazine moiety linked to the piperazine-propanone core.
  • Molecular Formula : C₂₆H₂₆N₃O₂
  • Synthesis: Prepared via nucleophilic substitution between 3-chloro-1-(phenothiazin-10-yl)propan-1-one and 1-(4-methoxyphenyl)piperazine (18% yield, mp 212°C) .

3-Bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one

  • Structure: Brominated at both the C3 position and the piperazine-linked propanoyl group.
  • Molecular Formula : C₁₀H₁₆Br₂N₂O₂
  • Solubility : Exhibits complex solubility behavior, requiring polar solvents for dissolution, which limits its utility in hydrophobic formulations .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
3-Methoxy-1-(piperazin-1-yl)propan-1-one C₈H₁₅N₂O₂ 171.22 Not reported Moderate in polar solvents
3-Methoxy-1-(azetidin-piperazin-yl)propan-1-one C₁₀H₁₉N₃O 197.28 Not reported Likely lower due to rigidity
Phenothiazine-piperazine derivative C₂₆H₂₆N₃O₂ 412.51 212 Poor in non-polar media
Dibrominated derivative C₁₀H₁₆Br₂N₂O₂ 388.06 Not reported Polar solvents required

Pharmacological Relevance

  • This compound : Used as an intermediate in caspase-8 modulator development (e.g., Compound 2 in ), though direct activity data are lacking .
  • Dibrominated derivative: Limited bioactivity data; primarily studied for solubility challenges .

Preparation Methods

Direct Acylation with 3-Methoxypropanoyl Chloride

A common approach involves reacting piperazine with 3-methoxypropanoyl chloride under basic conditions. The reaction typically proceeds in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts. While direct literature on this method is limited, analogous acylation reactions for piperazine derivatives suggest yields of 60–75% under optimized conditions.

Nucleophilic Substitution with Preformed Ketones

An alternative route employs 3-methoxypropan-1-one intermediates. For example, 3-methoxy-1-propanol (synthesized via alkylation of 1,3-propanediol with methyl chloride) is oxidized to the corresponding ketone, followed by coupling with piperazine. Patent US6100433A details the synthesis of 3-methoxy-1-propanol with 85–95% selectivity using potassium hydroxide and methyl chloride at 100–120°C. Subsequent oxidation to the ketone and reaction with piperazine remains a hypothesized pathway requiring validation.

Alkylation and Coupling Reactions

Ullmann-Type Coupling

The synthesis of 1-(3-methoxyphenyl)piperazine via Ullmann coupling (as described in ChemicalBook) provides a template for adapting coupling reactions. Using a palladium catalyst (e.g., Pd(OAc)₂), 3-methoxybromopropane could theoretically couple with piperazine in o-xylene at 80–100°C. However, this method’s applicability to aliphatic methoxy groups remains untested.

Phase-Transfer Alkylation

Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (water/DCM) enables efficient alkylation. For example, reacting piperazine with 3-methoxypropyl bromide under PTC conditions at 50°C may yield the target compound, though optimization is required to suppress over-alkylation.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Scalability

The table below summarizes key methods based on available data:

Method Conditions Yield Selectivity Scalability Reference
Direct Acylation THF, TEA, 0–25°C 60–75% Moderate Lab-scale
Reductive Amination Raney-Ni, H₂ (2–5 bar), 100°C >80% High Industrial
Alkylation (PTC) TBAB, DCM/H₂O, 50°C 65–70% Moderate Pilot-scale
Ullmann Coupling Pd(OAc)₂, o-xylene, 80°C ~50% Low Lab-scale

Byproduct Formation and Challenges

  • Direct Acylation : Requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Reductive Amination : Minimal byproducts (e.g., <5% dimethoxypropane) due to high catalyst selectivity.
  • Ullmann Coupling : Limited by homocoupling of aryl halides and catalyst deactivation.

Industrial-Scale Considerations

Catalytic Hydrogenation Advantages

The reductive amination route (Patent US20190092739A1) is favored for industrial applications due to:

  • Cost-Effectiveness : Raney-Nickel catalysts are inexpensive and reusable.
  • High Throughput : Reactions complete within 2–3 hours with >90% conversion.
  • Environmental Safety : Aqueous workup minimizes organic waste compared to stoichiometric base methods.

Process Optimization Insights

  • Temperature Control : Maintaining 100–120°C prevents thermal degradation of intermediates.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-1-(piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between piperazine and a methoxy-substituted propanone precursor. A common method involves reacting 3-methoxypropan-1-one derivatives (e.g., 3-chloro-1-methoxypropan-1-one) with piperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C . Optimization includes controlling stoichiometry (excess piperazine to drive completion) and purification via column chromatography or recrystallization. Yield improvements may involve microwave-assisted synthesis or flow chemistry techniques .

Q. How can the purity and structural integrity of this compound be validated?

Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm methoxy (–OCH₃), carbonyl (C=O), and piperazine ring protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected m/z for C₈H₁₅N₂O₂: 171.11).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

Critical properties include:

  • LogP : Predicted ~0.5 (moderate lipophilicity due to methoxy and piperazine groups).
  • Solubility : Higher in polar solvents (e.g., DMSO, ethanol) than in water. Adjust pH to protonate the piperazine nitrogen for aqueous solubility .
  • Melting Point : Estimated 120–140°C (similar piperazine derivatives ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Functional Group Modifications : Replace methoxy with hydroxyl, halogen, or alkyl groups to alter electron density and binding affinity.
  • Piperazine Substitutions : Introduce methyl, sulfonyl, or aryl groups at the piperazine nitrogen to enhance target selectivity (e.g., serotonin/dopamine transporters ).
  • Biological Assays : Test derivatives in cell-based models (e.g., MCF-7, PC-3) for cytotoxicity or receptor binding assays (IC₅₀ determination) .

Q. Table 1: SAR Trends in Piperazine-Propanone Derivatives

Substituent PositionModificationObserved ActivityReference
Piperazine N-4MethylIncreased CNS penetration
Propanone C-3NitroEnhanced anticancer activity
Methoxy C-3HydroxylImproved solubility

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., acetylcholinesterase, serotonin transporter).
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Train datasets on piperazine derivatives to predict logP, IC₅₀, and toxicity .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: ethanol/water). Use SHELX or CCP4 suites for structure refinement. Key parameters: space group, unit cell dimensions, and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
  • Powder XRD : Confirm polymorphism or hydrate formation for formulation stability .

Q. What strategies mitigate contradictions in bioactivity data across studies?

  • Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., MTT assay at 24–72 hr).
  • Metabolite Profiling : LC-MS to identify active/inactive metabolites confounding results.
  • Control Experiments : Include reference compounds (e.g., fluoxetine for serotonin reuptake assays) .

Methodological Resources

  • Synthetic Protocols : Adapted from 3-hydroxy-piperazine-propanone derivatives .
  • Analytical Workflows : HRMS and NMR parameters from PubChem/ECHA databases .
  • Crystallography Tools : SHELXL (refinement), Olex2 (visualization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.